4-(3,3-Diethoxypropyl)morpholin-3-one

Overview

Description

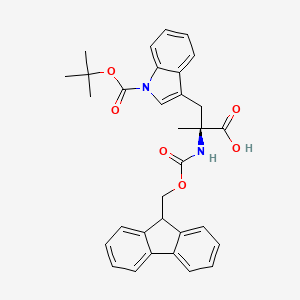

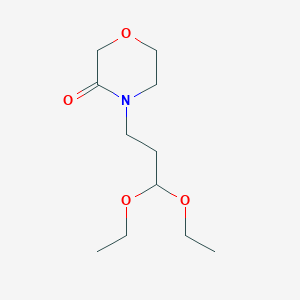

4-(3,3-Diethoxypropyl)morpholin-3-one is a chemical compound with the molecular formula C11H21NO4 . It is not intended for human or veterinary use and is used for research purposes. Some morpholin-3-one derivatives have shown potential in causing cell cycle arrest at the G1 phase, increasing the levels of P53 and Fas, and inducing A549 cell apoptosis in lung cancer .

Molecular Structure Analysis

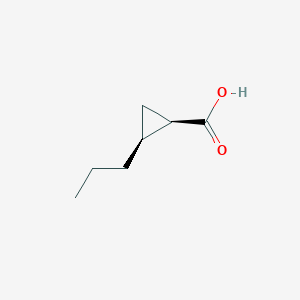

The molecular structure of 4-(3,3-Diethoxypropyl)morpholin-3-one is represented by the InChI code1S/C11H21NO4/c1-3-15-11(16-4-2)5-6-12-7-8-14-9-10(12)13/h11H,3-9H2,1-2H3 . The compound has a molecular weight of 231.29 g/mol . Physical And Chemical Properties Analysis

4-(3,3-Diethoxypropyl)morpholin-3-one is a liquid at room temperature . It has a molecular weight of 231.29 g/mol .Scientific Research Applications

Neurological Imaging

This compound has been utilized as a novel scaffold for imaging monoacylglycerol lipase (MAGL) in the brain via positron emission tomography (PET) . MAGL is crucial in regulating endocannabinoid signaling, which is significant for neurological health and disease. The derivative’s improved kinetic profile makes it a potential candidate for mapping MAGL distribution patterns in the brain, aiding in the study of neurological disorders.

Chemical Synthesis

In the realm of chemical synthesis, 4-(3,3-Diethoxypropyl)morpholin-3-one serves as a versatile intermediate. Its structure allows for the introduction of various functional groups, facilitating the synthesis of complex molecules for pharmaceuticals and materials science .

Material Science

The compound’s unique properties are being explored in material science for the development of new polymeric materials. Its morpholine ring can interact with other polymers, potentially leading to the creation of novel materials with desirable thermal and mechanical properties .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to identify or quantify substances within a mixture, thanks to its distinct chemical signature .

Pharmaceutical Research

The compound is being investigated for its potential role in drug development. Its structure could be modified to create new pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction .

Biological Studies

In biological studies, 4-(3,3-Diethoxypropyl)morpholin-3-one may be used to modify peptides or proteins, altering their function or stability. This can be particularly useful in understanding protein-protein interactions and enzyme mechanisms .

Safety and Toxicology

The safety profile of this compound is also under research. Understanding its toxicological effects is crucial for its handling and application in various scientific fields. It’s important to note the compound’s associated hazard statements, such as H302 and H315, indicating harmful if swallowed and causing skin irritation, respectively .

Environmental Science

Lastly, the environmental impact of 4-(3,3-Diethoxypropyl)morpholin-3-one is an area of interest. Studying its breakdown products and their effects on ecosystems can inform safer chemical practices and environmental policies .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

4-(3,3-diethoxypropyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-3-15-11(16-4-2)5-6-12-7-8-14-9-10(12)13/h11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKVNCFVVPMPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCN1CCOCC1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,3-Diethoxypropyl)morpholin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)

![5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1450327.png)

![2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1450331.png)

![2-[2-(Propan-2-yloxy)ethyl]oxirane](/img/structure/B1450333.png)

![8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1450335.png)

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate](/img/structure/B1450339.png)

![(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1450341.png)

![1,4,5,6,7,8-Hexahydro-4,7-epiminocyclohepta[c]pyrazole hydrochloride](/img/structure/B1450342.png)

![[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate](/img/structure/B1450343.png)